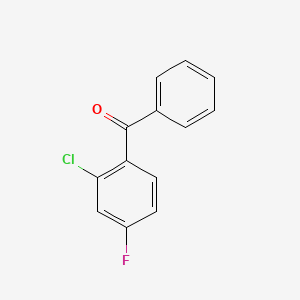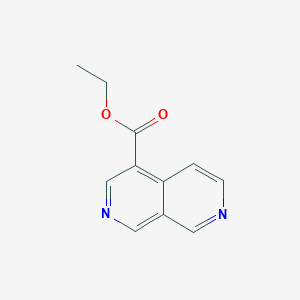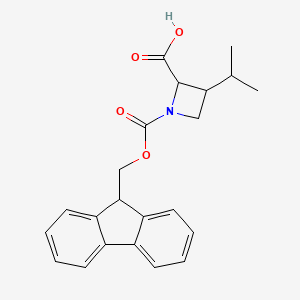
Man2Ac3Ac4Ac6Ac(a1-4)Man2Ac3Ac6Ac
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “Man2Ac3Ac4Ac6Ac(a1-4)Man2Ac3Ac6Ac” is a complex carbohydrate derivative It consists of multiple mannose units that are acetylated at various positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “Man2Ac3Ac4Ac6Ac(a1-4)Man2Ac3Ac6Ac” involves multiple steps, including the protection and deprotection of hydroxyl groups, glycosylation, and acetylation. The general synthetic route can be summarized as follows:
Protection of Hydroxyl Groups: The hydroxyl groups of mannose are protected using protecting groups such as benzyl or silyl groups to prevent unwanted reactions.
Glycosylation: The protected mannose units are linked together through glycosidic bonds using glycosyl donors and acceptors under the influence of a catalyst such as silver triflate or boron trifluoride etherate.
Deprotection: The protecting groups are removed using specific reagents like hydrogenation for benzyl groups or fluoride ions for silyl groups.
Acetylation: The hydroxyl groups are acetylated using acetic anhydride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale reactions, ensuring the purity of intermediates, and implementing efficient purification techniques such as chromatography or crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the hydroxyl groups are oxidized to form carbonyl or carboxyl groups.
Reduction: Reduction reactions can convert carbonyl groups back to hydroxyl groups or reduce acetyl groups to alcohols.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of aldehydes, ketones, or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of derivatives with new functional groups replacing the acetyl groups.
Applications De Recherche Scientifique
Chemistry
Synthesis of Complex Carbohydrates: Used as a building block for synthesizing more complex carbohydrate structures.
Study of Glycosylation Reactions: Helps in understanding the mechanisms and kinetics of glycosylation.
Biology
Cell Surface Interactions: Investigated for its role in cell-cell interactions and signaling due to its carbohydrate nature.
Glycoprotein Research: Used in the study of glycoproteins and their functions in biological systems.
Medicine
Drug Delivery: Explored for its potential in targeted drug delivery systems due to its ability to interact with specific cell receptors.
Vaccine Development: Studied for its use in developing carbohydrate-based vaccines.
Industry
Biomaterials: Used in the development of biomaterials for medical implants and tissue engineering.
Food Industry: Investigated for its potential as a food additive or preservative.
Comparaison Avec Des Composés Similaires
Similar Compounds
Mannose: A simple sugar that is a building block for more complex carbohydrates.
Acetylated Mannose Derivatives: Compounds with similar acetylation patterns but different glycosidic linkages.
Glycosylated Compounds: Other carbohydrates with glycosidic bonds and various functional groups.
Uniqueness
“Man2Ac3Ac4Ac6Ac(a1-4)Man2Ac3Ac6Ac” is unique due to its specific pattern of acetylation and glycosidic linkages, which confer distinct structural and functional properties. This uniqueness makes it valuable for specific applications in scientific research and industry.
Propriétés
Formule moléculaire |
C26H36O18 |
|---|---|
Poids moléculaire |
636.6 g/mol |
Nom IUPAC |
[(2R,3R,4S,5S)-4,5-diacetyloxy-6-hydroxy-3-[(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C26H36O18/c1-10(27)35-8-17-20(21(38-13(4)30)23(25(34)42-17)40-15(6)32)44-26-24(41-16(7)33)22(39-14(5)31)19(37-12(3)29)18(43-26)9-36-11(2)28/h17-26,34H,8-9H2,1-7H3/t17-,18-,19-,20-,21+,22+,23+,24+,25?,26-/m1/s1 |
Clé InChI |
QBBPOGFLHMTZQB-NOVVABEDSA-N |
SMILES isomérique |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)O[C@@H]2[C@H](OC([C@H]([C@H]2OC(=O)C)OC(=O)C)O)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
SMILES canonique |
CC(=O)OCC1C(C(C(C(O1)O)OC(=O)C)OC(=O)C)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(10-Aminodecyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/no-structure.png)
![4-Chloro-7-(2-(2-methoxyethoxy)phenyl)thieno[2,3-d]pyridazine](/img/structure/B12847963.png)

![(3S,4S)-4-(((7-(Benzylamino)-3-isopropylpyrazolo[1,5-a]pyrimidin-5-yl)amino)methyl)piperidin-3-ol](/img/structure/B12847975.png)
![6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexoxy-oxido-oxophosphanium](/img/structure/B12847990.png)


![1-[Chloro(difluoro)acetyl]-4,4-dimethyl-2-azetidinone](/img/structure/B12848002.png)


![1,5-Dimethyl-6H-pyrido[4,3-b]carbazole oxalate](/img/structure/B12848030.png)
